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Compound Name:
(2R,4R)-4-methylpiperidine-2-

carboxylic acid

Cat. No.: B3429487 Get Quote

An In-Depth Technical Guide to (2R,4R)-4-Methylpiperidine-2-Carboxylic Acid: Properties,

Synthesis, and Applications in Drug Discovery

Executive Summary
(2R,4R)-4-methylpiperidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid

analogue of significant interest to the pharmaceutical industry. Its rigid, stereochemically

defined piperidine scaffold makes it a valuable building block in medicinal chemistry. Most

notably, it serves as the cornerstone intermediate in the synthesis of Argatroban, a potent and

selective direct thrombin inhibitor used clinically as an anticoagulant.[1][2] The precise (2R,4R)

stereoconfiguration of this molecule is paramount, as it dictates the binding affinity and

biological activity of the resulting active pharmaceutical ingredient (API).[3]

This technical guide provides a comprehensive overview of the chemical properties,

stereoselective synthesis, analytical characterization, and applications of (2R,4R)-4-
methylpiperidine-2-carboxylic acid, intended for researchers, chemists, and drug

development professionals.

Molecular Profile and Physicochemical Properties
Chemical Structure and Stereochemistry
(2R,4R)-4-methylpiperidine-2-carboxylic acid, also known as (2R,4R)-4-methylpipecolic

acid, possesses two defined stereocenters at the C2 and C4 positions of the piperidine ring.[4]
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The "trans" relationship between the C2-carboxylic acid and the C4-methyl group is a critical

structural feature. The absolute configuration, (2R, 4R), is essential for its primary application in

the synthesis of Argatroban.[5]

Caption: Chemical structure of (2R,4R)-4-methylpiperidine-2-carboxylic acid.

Physicochemical Data
The compound is typically supplied as a white to off-white solid powder with moderate solubility

in water and higher solubility in organic solvents like ethanol.[6] While specific experimental

values for melting point and pKa are not consistently reported across public literature, a

summary of its key properties is provided below.

Property Value Source

Molecular Formula C₇H₁₃NO₂ [7]

Molecular Weight 143.18 g/mol [7]

CAS Number 74892-81-2 [4]

Appearance White to off-white solid powder [6]

Computed XLogP3 -1.6 [4][8]

Topological Polar Surface Area 49.3 Å² [4][8]

Purity (Typical) ≥98% [7]

Spectroscopic Profile
Definitive, published spectra specifically for the (2R,4R) isomer are not readily available.

However, based on its structure, the following spectroscopic characteristics can be anticipated:

¹H NMR: The spectrum would display complex multiplets for the piperidine ring protons. Key

diagnostic signals would include a doublet corresponding to the C4-methyl group, a distinct

multiplet for the C2 proton alpha to the carbonyl group, and a broad singlet for the carboxylic

acid proton (if not exchanged with a deuterated solvent). The amine (N-H) proton would also

present as a broad signal.
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¹³C NMR: The spectrum is expected to show seven unique carbon signals, including peaks

for the methyl group, the four distinct methylene carbons of the ring, the two methine

carbons (C2 and C4), and a downfield signal for the carbonyl carbon of the carboxylic acid.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using a technique like

electrospray ionization (ESI) would confirm the molecular weight. The expected exact mass

for the neutral molecule [M] is 143.0946 g/mol , with the protonated molecule [M+H]⁺

appearing at m/z 144.1025.[3][4]

Stereoselective Synthesis and Purification
The synthesis of enantiomerically pure (2R,4R)-4-methylpiperidine-2-carboxylic acid is a

non-trivial process where control of stereochemistry is the primary challenge. The most

common industrial routes begin with 4-methyl-2-picolinic acid.[1]

Rationale for Stereochemical Control
The therapeutic efficacy of Argatroban is critically dependent on the precise three-dimensional

arrangement of its constituent parts. The (2R,4R)-4-methylpiperidine-2-carboxylic acid
moiety acts as a rigid scaffold that correctly orients the other pharmacophoric elements for

optimal binding to the active site of thrombin.[1] Any deviation, such as the presence of the cis-

isomer or the (2S,4S)-enantiomer, results in significantly reduced biological activity.[3]

Synthetic Pathway Overview
A prevalent synthetic strategy involves three core stages: reduction of the aromatic ring,

esterification of the carboxylic acid, and diastereomeric resolution to isolate the desired

stereoisomer.
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Caption: General workflow for the synthesis of the target compound.
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Key Experimental Protocol: Chiral Resolution
This protocol is a representative procedure synthesized from common methods described in

patent literature.[1]

Objective: To isolate the (2R,4R)-ethyl ester from a mixture of trans-racemic ethyl 4-

methylpiperidine-2-carboxylate using a chiral resolving agent.

Methodology:

Dissolution: Dissolve the racemic mixture of trans-4-methylpiperidine-2-carboxylate ethyl

ester in a suitable solvent, such as ethanol or methanol.[1] The choice of solvent is critical as

it must allow for the differential solubility of the two diastereomeric salts that will be formed.

Addition of Resolving Agent: Add a stoichiometric amount (e.g., 0.5 equivalents) of a chiral

acid, such as D-mandelic acid or D-tartaric acid, to the solution.[1] This reacts with the

racemic amine to form a pair of diastereomeric salts. These salts, unlike enantiomers, have

different physical properties, including solubility.

Selective Crystallization: Cool the solution slowly and with controlled agitation. The salt

formed between the chiral acid and the desired (2R,4R) enantiomer is designed to be less

soluble in the chosen solvent system and will selectively precipitate out. The causality here is

based on the specific lattice energy of the desired diastereomeric crystal.

Isolation: Collect the precipitated crystals by filtration. Wash the crystals with a small amount

of cold solvent to remove impurities and the more soluble diastereomeric salt.

Liberation of the Free Base: Suspend the isolated diastereomeric salt in a biphasic system

(e.g., water and dichloromethane). Adjust the pH of the aqueous layer to basic (pH > 10)

using a base like sodium hydroxide. This breaks the salt, liberating the free amine (the

desired ethyl ester) into the organic layer and leaving the sodium salt of the resolving agent

in the aqueous layer.

Extraction and Hydrolysis: Separate the organic layer, dry it (e.g., over anhydrous sodium

sulfate), and concentrate it under reduced pressure to yield the enantiomerically enriched

ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate. Subsequent hydrolysis of the ester group

under acidic or basic conditions yields the final carboxylic acid product.
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Self-Validation: The success of the resolution is validated at each stage. The purity of the

isolated salt can be checked by measuring its optical rotation. The final product's enantiomeric

excess must be determined using a validated chiral HPLC method.

Applications in Medicinal Chemistry and Drug
Development
Core Building Block for Argatroban
The primary and most well-documented application is its role as a key intermediate in the total

synthesis of Argatroban.[5][9] Argatroban is a synthetic direct thrombin inhibitor administered

intravenously for the treatment of thrombosis in patients with heparin-induced

thrombocytopenia (HIT).[2]
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Caption: Role of the title compound in the assembly of Argatroban.

In the synthesis, the carboxylic acid of the title compound is coupled with the N-terminus of a

protected L-arginine derivative, forming a critical amide bond.[5] The piperidine nitrogen then

partakes in subsequent reactions to complete the Argatroban structure.

Emerging Applications
Beyond its established role, (2R,4R)-4-methylpiperidine-2-carboxylic acid is also classified

by specialty chemical suppliers as a building block for protein degraders, such as Proteolysis

Targeting Chimeras (PROTACs).[7] The rigid, non-planar structure of the piperidine ring is ideal

for creating linkers and scaffolds that can effectively span the distance between a target protein

and an E3 ligase.

Quality Control and Analytical Methods
Ensuring the stereochemical purity of (2R,4R)-4-methylpiperidine-2-carboxylic acid is

essential.

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for

determining enantiomeric purity. A chiral stationary phase (CSP), such as one based on

derivatized cyclodextrin or cellulose, is used to separate the (2R,4R) enantiomer from its

(2S,4S) counterpart.[3]

Nuclear Magnetic Resonance (NMR): While standard ¹H NMR cannot distinguish between

enantiomers, it is crucial for confirming the structural integrity and the "trans" diastereomeric

configuration. Nuclear Overhauser Effect (NOE) experiments can be used to confirm the

spatial proximity of protons and thus the relative stereochemistry.[3]

X-ray Crystallography: For absolute confirmation of the stereochemistry, X-ray

crystallography of a suitable crystalline derivative or salt is the definitive method.[3]

Handling, Storage, and Safety
(2R,4R)-4-methylpiperidine-2-carboxylic acid should be handled in a well-ventilated area

using standard personal protective equipment (gloves, safety glasses, lab coat). It is a stable
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solid but should be stored in a tightly sealed container in a cool, dry place to prevent moisture

absorption. For long-term storage, refrigeration (2-8°C) is recommended.[10]

Conclusion
(2R,4R)-4-methylpiperidine-2-carboxylic acid is more than a simple chemical intermediate; it

is a precisely engineered molecular tool whose value is intrinsically linked to its specific

stereochemistry. Its central role in the production of the life-saving drug Argatroban

underscores the importance of stereoselective synthesis in modern pharmaceuticals. As

research into new therapeutic modalities like protein degraders expands, the demand for such

well-defined, rigid chiral building blocks is likely to increase, promising new applications for this

versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid -
Google Patents [patents.google.com]

2. newdrugapprovals.org [newdrugapprovals.org]

3. (2R,4S)-4-Methylpiperidine-2-carboxylic acid | 1260981-49-4 | Benchchem
[benchchem.com]

4. (2R,4R)-4-methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 5288786 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. (2R,4R)-4-Methylpiperidine-2-carboxylic Acid | Structure, Uses, Safety, Supplier
Information China [pipzine-chem.com]

7. calpaclab.com [calpaclab.com]

8. (2S,4S)-4-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 44631639 - PubChem
[pubchem.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.pharmaffiliates.com/en/79199-63-6-2s-4s-4-methylpiperidine-2-carboxylic-acid-pa010681021.html
https://www.benchchem.com/product/b3429487?utm_src=pdf-body
https://www.benchchem.com/product/b3429487?utm_src=pdf-custom-synthesis
https://patents.google.com/patent/CN103524401A/en
https://patents.google.com/patent/CN103524401A/en
https://newdrugapprovals.org/2013/12/06/argatroban/
https://www.benchchem.com/product/b3023012
https://www.benchchem.com/product/b3023012
https://pubchem.ncbi.nlm.nih.gov/compound/5288786
https://pubchem.ncbi.nlm.nih.gov/compound/5288786
https://www.researchgate.net/publication/251621808_Diastereoselective_synthesis_of_an_argatroban_intermediate_ethyl_2_R4_R-4-methylpipecolate_by_means_of_a_Mandyphosrhodium_complex-catalyzed_hydrogenation
https://www.pipzine-chem.com/products/piperidine/2r-4r-4-methylpiperidine-2-carboxylic-acid.html
https://www.pipzine-chem.com/products/piperidine/2r-4r-4-methylpiperidine-2-carboxylic-acid.html
https://www.calpaclab.com/2r-4r-4-methylpiperidine-2-carboxylic-acid-min-98-100-mg/ala-r194886-100mg
https://pubchem.ncbi.nlm.nih.gov/compound/2S_4S_-4-Methylpiperidine-2-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2S_4S_-4-Methylpiperidine-2-carboxylic-acid
https://www.researchgate.net/figure/Structure-of-argatroban-2R_fig1_325043473
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3429487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. pharmaffiliates.com [pharmaffiliates.com]

To cite this document: BenchChem. [(2R,4R)-4-methylpiperidine-2-carboxylic acid chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3429487#2r-4r-4-methylpiperidine-2-carboxylic-acid-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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